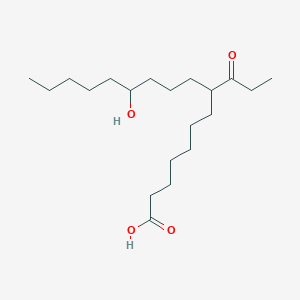
12-Hydroxy-8-propanoylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxy-8-propanoylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of a hydroxyl group at the 12th carbon and a propanoyl group at the 8th carbon of the heptadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-8-propanoylheptadecanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptadecanoic acid derivatives, which undergo hydroxylation and subsequent propanoylation. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
12-Hydroxy-8-propanoylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
12-Hydroxy-8-propanoylheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-Hydroxy-8-propanoylheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and propanoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecanoic acid: Lacks the hydroxyl and propanoyl groups, making it less reactive.
12-Hydroxyheptadecanoic acid: Contains only the hydroxyl group, missing the propanoyl group.
8-Propanoylheptadecanoic acid: Contains only the propanoyl group, missing the hydroxyl group.
Uniqueness
12-Hydroxy-8-propanoylheptadecanoic acid is unique due to the presence of both hydroxyl and propanoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
54314-75-9 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
12-hydroxy-8-propanoylheptadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-8-14-18(21)15-11-13-17(19(22)4-2)12-9-6-7-10-16-20(23)24/h17-18,21H,3-16H2,1-2H3,(H,23,24) |
Clé InChI |
FHERSMHWJQVOBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC(CCCCCCC(=O)O)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

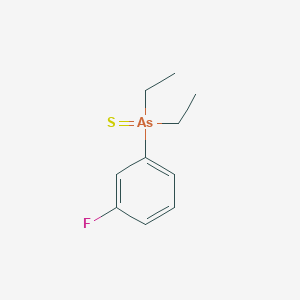


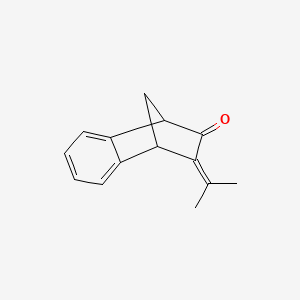
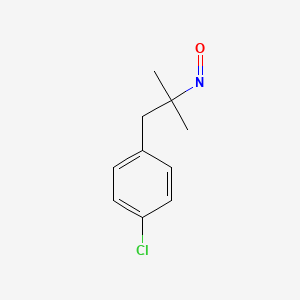
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
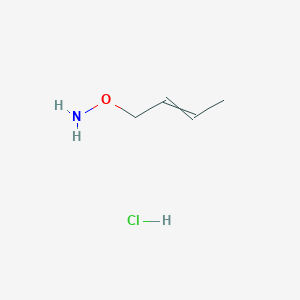
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
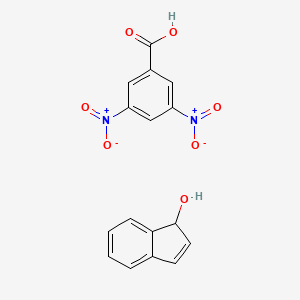
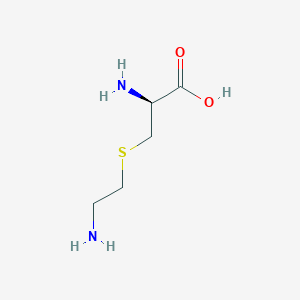
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
